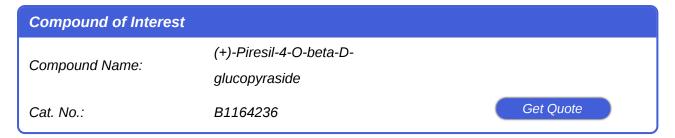


(+)-Piresil-4-O-beta-D-glucopyranoside literature review

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An In-depth Technical Guide on (+)-Piresil-4-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, also known by its synonym Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glycoside naturally occurring in various plants, including the fruits of Forsythia suspensa and prunes (Prunus domestica).[1] This molecule has garnered scientific interest due to its diverse pharmacological activities, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive review of the existing scientific literature on (+)-Piresil-4-O-beta-D-glucopyranoside, focusing on its biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties



Property	Value	Reference
Chemical Formula	C26H32O11	Adooq Bioscience
Molecular Weight	520.54 g/mol	Adooq Bioscience
CAS Number	69251-96-3	Adooq Bioscience
Synonyms	Pinoresinol 4-O-beta-D- glucopyranoside	Adooq Bioscience
Natural Sources	Forsythia suspensa, Prunus domestica	[1]

Biological Activities and Quantitative Data

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including anti-hyperglycemic, hepatoprotective, antioxidant, and estrogenic effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 3.1: In Vitro Enzyme Inhibition and Antioxidant

Activity

Activity				
Assay	Target	IC₅₀ Value (μg/mL)	Source	
α-Glucosidase Inhibition	α-Glucosidase	48.13	[1][2]	
α-Amylase Inhibition	α-Amylase	153.31	Youssef FS, et al. (2020)	
Antioxidant (ABTS Assay)	ABTS Radical	34.5	[1]	
Antioxidant (DPPH Assay)	DPPH Radical	44.2	[1]	

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), DPPH: 2,2-diphenyl-1-picrylhydrazyl



Table 3.2: In Vivo Efficacy in a Mouse Model of

Hyperglycemia

Parameter Parameter	Treatment Group	Outcome	Source
Serum Glucose	Streptozotocin- induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	37.83% reduction in serum glucose levels.	[2]
Serum Insulin	Streptozotocin- induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	25.37% increase in insulin levels.	[2]

Table 3.3: In Vivo Efficacy in a Mouse Model of Hepatotoxicity



Parameter	Treatment Group	Outcome	Source
Aspartate Aminotransferase (AST)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	33.94% decline in AST levels.	[1]
Alanine Aminotransferase (ALT)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	3.01% decline in ALT levels.	[1]
Lipid Peroxidation (LPO)	CCl4-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	49.96% decline in LPO levels.	[1]
Catalase (CAT)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	130% enhancement in CAT levels.	[1]
Superoxide Dismutase (SOD)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O- beta-D- glucopyranoside	90.45% enhancement in SOD levels.	[1]
Total Antioxidant Status (TAS)	CCl ₄ -induced hepatotoxicity mice treated with 50 mg/kg	61.39% enhancement in TAS levels.	[1]



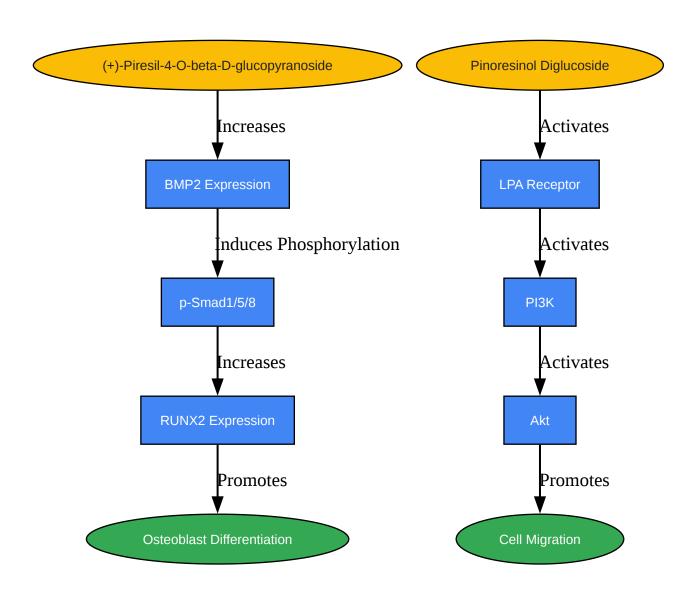
p.o. (+)-Piresil-4-Obeta-Dglucopyranoside

Mechanisms of Action and Signaling Pathways Estrogenic Activity

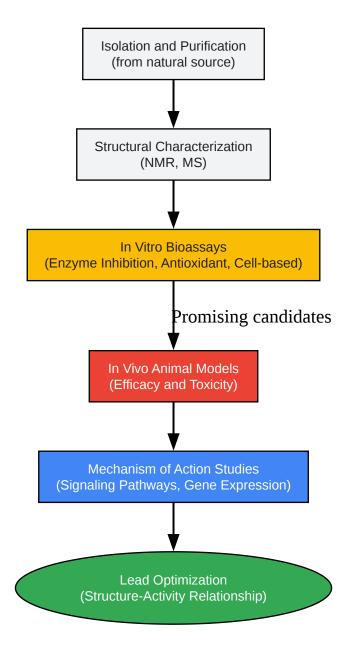
(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to possess estrogenic properties. It activates estrogen receptor (ER)-dependent transcription of both transfected and endogenous target genes in HeLa and MCF-7 cells.[1] This activity is concentration-dependent and leads to the induction of pS2 mRNA expression in MCF-7 cells, a known estrogen-responsive gene.[1]











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